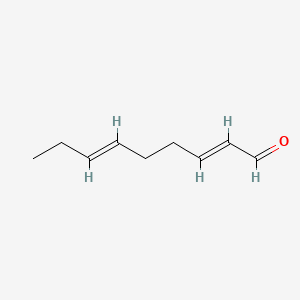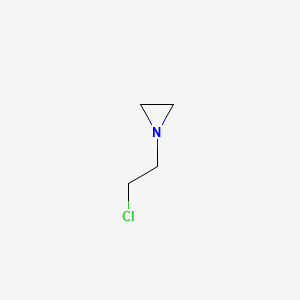
2,5-Di-tert-butyl-1,4-benzoquinone
Descripción general
Descripción
2,5-Di-tert-butyl-1,4-benzoquinone is a 2,5-disubstituted quinone compound with the molecular formula C14H20O2 . It is known for its antibacterial properties and has been isolated from marine Streptomyces species . This compound is also used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) is known to interact with several amino acid residues, with lysine being common among all the target enzymes . It has been found to have antibacterial properties .
Mode of Action
DTBBQ interacts with its targets, causing changes in their function. For instance, it has been found to form a hydrogen bond with the ALA8 residue in the Dihydrofolate reductase (DHFR) protein . This interaction can potentially alter the function of the target proteins, leading to its antibacterial effects .
Biochemical Pathways
Its interaction with various amino acid residues suggests that it may influence multiple pathways, particularly those involving the target enzymes
Result of Action
The primary result of DTBBQ’s action is its antibacterial activity . By interacting with various target enzymes, DTBBQ can inhibit bacterial growth, making it a potential candidate for treating bacterial infections .
Análisis Bioquímico
Biochemical Properties
2,5-Di-tert-butyl-1,4-benzoquinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit microsomal and sarcoplasmic reticulum Ca²⁺-ATPase activity, which affects calcium signaling pathways . Additionally, it interacts with enzymes such as Topoisomerase II, Topoisomerase IV, Enoyl ACP reductase, and Dihydrofolate reductase, demonstrating binding energies ranging from -3.91 to -5.82 kcal/mol .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It induces apoptosis and inhibits cell proliferation in chronic myelogenous leukemia cells . In rat glioma cells, it depletes InsP3-sensitive Ca²⁺ stores, indicating its role in calcium signaling . These interactions influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits Ca²⁺-ATPase activity, leading to the depletion of calcium stores in cells . This inhibition affects calcium-dependent signaling pathways and cellular functions. Additionally, its binding interactions with enzymes such as Topoisomerase II and IV, Enoyl ACP reductase, and Dihydrofolate reductase suggest its role in enzyme inhibition and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation have been studied, showing that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions . High-pressure EPR techniques have been used to evaluate the migration rates of Na⁺ and K⁺ in ion pairs involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antibacterial properties, while higher doses could lead to toxic or adverse effects. Studies have shown its cytotoxic effects in human monocytic leukemia cells, indicating potential threshold effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as Ca²⁺-ATPase, affecting calcium signaling and metabolism . Its role in inhibiting enzymes like Topoisomerase II and IV, Enoyl ACP reductase, and Dihydrofolate reductase suggests its involvement in DNA replication, fatty acid synthesis, and folate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. It targets the sarcoplasmic reticulum and microsomes, inhibiting Ca²⁺-ATPase activity and affecting calcium signaling . This localization is crucial for its role in modulating cellular functions and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Di-tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butylphenol using titanium superoxide as a catalyst and aqueous hydrogen peroxide (30%) as the oxidizing agent . The reaction typically involves the following steps:
- Dissolving 2-tert-butylphenol in a suitable solvent.
- Adding titanium superoxide catalyst.
- Introducing aqueous hydrogen peroxide to initiate the oxidation reaction.
- Isolating and purifying the resulting this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale oxidation reactions with appropriate catalysts and oxidizing agents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Di-tert-butyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: It can be reduced to form 2,5-Di-tert-butylhydroquinone.
Substitution: It can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Titanium superoxide and hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Further oxidized quinone derivatives.
Reduction: 2,5-Di-tert-butylhydroquinone.
Substitution: Substituted quinone derivatives.
Aplicaciones Científicas De Investigación
2,5-Di-tert-butyl-1,4-benzoquinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and redox reactions.
Biology: Studied for its antibacterial properties and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-1,4-benzoquinone: A similar quinone derivative with cytotoxic properties.
2,6-Di-tert-butyl-1,4-benzoquinone: Another disubstituted quinone used as an antioxidant.
2,5-Di-tert-butylhydroquinone: The reduced form of 2,5-Di-tert-butyl-1,4-benzoquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its antibacterial activity and ability to participate in various redox reactions make it valuable for research and industrial applications .
Propiedades
IUPAC Name |
2,5-ditert-butylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYASVWWDLJXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044889 | |
| Record name | 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow crystalline powder; [MSDSonline] | |
| Record name | 2,5-Di-t-butyl-p-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3019 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, BENZENE, ACETIC ACID, HOT ALCOHOL | |
| Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALS FROM ALCOHOL | |
CAS No. |
2460-77-7 | |
| Record name | 2,5-Di-tert-butyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Di-t-butyl-p-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2460-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2460-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Di-tert-butylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-di-tert-butyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DI-TERT-BUTYL-P-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G893OSV02D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
152.5 °C | |
| Record name | 2,5-DI-T-BUTYL-P-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3931 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,11-Dimethyl-4,8,9,12-tetrahydro-6H-4,7-(metheno)furo[3,2-c]oxacycloundecin-6-one](/img/structure/B1220208.png)
![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)


![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)





